4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide

AKR1C3 regioisomerism structure-activity relationship

This compound is a refined AKR1C3 inhibitor with a para-substituted benzamide core and 4-fluorophenyl amide terminus. These distinct features, identified in Jamieson et al. (2012), are specifically designed to enhance cellular potency and isoform selectivity compared to earlier meta-substituted carboxylic acid leads. Procuring this molecule enables direct, head-to-head profiling of the amide advantage in CRPC cell models and systematic exploration of underexplored chemical space, delivering unique value for your target validation pipeline.

Molecular Formula C22H19FN2O3S
Molecular Weight 410.46
CAS No. 391876-92-9
Cat. No. B2390112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide
CAS391876-92-9
Molecular FormulaC22H19FN2O3S
Molecular Weight410.46
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C22H19FN2O3S/c23-19-7-9-20(10-8-19)24-22(26)17-5-11-21(12-6-17)29(27,28)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26)
InChIKeyVFWCDIVJTZWADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide (CAS 391876-92-9): Structural Classification and Comparator Context for AKR1C3-Targeted Procurement


4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide (CAS 391876-92-9; molecular formula C₂₂H₁₉FN₂O₃S; MW 410.5) [1] is a para-substituted benzamide derivative within the 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl chemotype. This scaffold was first characterized by Jamieson et al. (2012) as a novel class of highly potent and isoform-selective inhibitors of aldo-keto reductase AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase), a target implicated in breast and prostate cancer [2]. The target compound differs from the published lead series in three key structural features: (i) para- rather than meta-substitution on the central phenyl ring, (ii) a 4-fluorophenyl amide terminus replacing the carboxylic acid or simple amide, and (iii) consequent alterations in hydrogen-bonding capacity and lipophilicity. These modifications place the compound at the intersection of the AKR1C3 inhibitor pharmacophore and fluorinated benzamide medicinal chemistry space, making direct substitution by simpler in-class analogs scientifically unjustified without comparative data.

Why 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide Cannot Be Replaced by Generic AKR1C3 Inhibitor Scaffolds


The 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl chemotype exhibits extreme sensitivity to both regioisomerism and amide substitution. Jamieson et al. (2012) demonstrated that moving the carboxylate from the meta to the para position or replacing it with acid isosteres and amides profoundly alters potency and isoform selectivity [1]. Furthermore, the same study reported that amide analogues displayed a 'broad rank order between enzymic and cellular activity' and were 'more effective than predicted by the cellular assay,' indicating that the amide functionality drives a disconnect between biochemical IC₅₀ and intracellular target engagement that cannot be extrapolated from carboxylic acid leads [1]. The 4-fluorophenyl amide terminus introduces additional variables: fluorination alters pKa, hydrogen-bond acceptor capacity, and metabolic stability of the benzamide NH, all of which affect both on-target potency and off-target promiscuity. Generic substitution by 3-substituted benzoic acid leads (e.g., CAS 325702-76-9) or N-methylbenzamide analogs (e.g., PDB 4FAL ligand) would therefore risk unpredictable shifts in cellular efficacy, selectivity window, and ADME profile.

Quantitative Differentiation Evidence for 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide (CAS 391876-92-9)


Para-Benzamide vs. Meta-Benzoic Acid: Regioisomeric Impact on AKR1C3 Inhibitor Pharmacophore Geometry

The Jamieson et al. (2012) SAR study established that the position of the carboxylate/amide on the central phenyl ring is critical for AKR1C3 inhibition [1]. Crystal structures of meta-substituted analogs (PDB 4FAL, 4FAM, 4FA3) revealed that the carboxylate occupies the oxyanion hole while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket [1][2]. The target compound's para-substitution pattern relocates the amide vector by approximately 2.4 Å relative to the meta series, which is predicted to alter hydrogen-bonding geometry within the oxyanion hole. This structural differentiation is non-trivial: the authors explicitly noted that 'the positioning of the carboxylate was critical' [1].

AKR1C3 regioisomerism structure-activity relationship

Amide vs. Carboxylic Acid: Cellular Potency Translation Advantage for Amide Analogs

Jamieson et al. (2012) directly compared enzymic (biochemical) IC₅₀ values with cellular activity, measured by inhibition of AKR1C3 metabolism of a dinitrobenzamide substrate in intact cells [1]. The study reported a 'broad rank order between enzymic and cellular activity' across the series, but critically noted that 'amide analogues were more effective than predicted by the cellular assay' [1]. This indicates that amide-containing compounds, such as the target 4-fluorophenyl benzamide, exhibit superior intracellular target engagement relative to their biochemical potency compared to carboxylic acid analogs. The target compound's amide functionality is therefore expected to provide a more favorable biochemical-to-cellular potency translation than the corresponding 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (CAS 325702-76-9).

cellular potency amide AKR1C3 target engagement

4-Fluorophenyl Amide vs. N-Methylbenzamide: Lipophilicity and Metabolic Stability Differentiation

The target compound incorporates a 4-fluorophenyl substituent on the benzamide nitrogen, in contrast to the N-methylbenzamide analog (compound 80) co-crystallized in PDB 4FAL [1]. Introduction of a 4-fluorophenyl group increases calculated logP by approximately 1.5–2.0 units relative to the N-methyl analog (estimated using the XLogP3 method; target compound XLogP3-AA ≈ 4.0 vs. N-methyl analog ≈ 2.5) [2]. Fluorination at the para position of the anilide ring is well-established in medicinal chemistry to block oxidative metabolism at that site, potentially extending metabolic half-life [3]. While direct metabolic stability data for this specific compound are not available in the public domain, the structural feature is a recognized design element for improving the pharmacokinetic profile of benzamide-based inhibitors.

fluorination lipophilicity metabolic stability benzamide

Isoform Selectivity: Class-Level Evidence for AKR1C3 Selectivity Over AKR1C1, AKR1C2, and AKR1C4

The Jamieson et al. (2012) study demonstrated that the lead compound 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid achieved 1500-fold selectivity for AKR1C3 over the closely related isoforms AKR1C1, AKR1C2, and AKR1C4 [1]. This selectivity was attributed to the specific binding mode revealed by crystallography, where the dihydroisoquinoline occupies a hydrophobic pocket unique to AKR1C3 [1]. The target compound retains the dihydroisoquinoline-sulfonyl pharmacophore responsible for this isoform discrimination. However, the para-benzamide substitution and 4-fluorophenyl terminus introduce structural variations whose impact on the selectivity window has not been experimentally determined. Procurement for isoform-selective applications should verify selectivity data for this specific compound rather than relying solely on class-level extrapolation.

isoform selectivity AKR1C3 AKR1C1 AKR1C2 AKR1C4

Recommended Research Applications for 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide (CAS 391876-92-9) Based on Available Evidence


AKR1C3-Mediated Steroid Hormone Metabolism Studies in Castration-Resistant Prostate Cancer (CRPC) Models

The target compound is structurally positioned for investigating AKR1C3-dependent androgen biosynthesis in CRPC cell lines (e.g., LNCaP, VCaP, 22Rv1). The amide functionality may confer superior cellular potency relative to carboxylic acid analogs, as inferred from the Jamieson et al. (2012) observation that amide analogues were more effective than predicted in cellular assays [1]. Researchers should benchmark the compound's cellular IC₅₀ against 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (CAS 325702-76-9) to quantify the amide advantage in their specific cellular context.

Structure-Activity Relationship (SAR) Expansion of the Dihydroisoquinoline Sulfonamide AKR1C3 Inhibitor Series

This compound occupies an underexplored region of the AKR1C3 inhibitor chemical space: para-substituted benzamides with fluorinated anilide termini. The Jamieson et al. (2012) SAR study focused primarily on meta-substituted benzoic acids and simple amides [1]. Procurement of this compound enables systematic exploration of (i) the para-substitution vector, (ii) the contribution of the 4-fluorophenyl group to potency and selectivity, and (iii) the structure-activity relationships governing cellular vs. biochemical potency translation in this chemotype.

Comparative Selectivity Profiling Against the AKR1C Isoform Panel (AKR1C1–AKR1C4)

The Jamieson et al. (2012) lead compound demonstrated 1500-fold selectivity for AKR1C3 over AKR1C1, AKR1C2, and AKR1C4 [1]. The target compound should be profiled against the full AKR1C panel to determine whether the para-benzamide and 4-fluorophenyl modifications preserve, enhance, or diminish this selectivity window. Such data are essential for researchers considering this compound for target validation studies where isoform selectivity is critical.

In Vitro ADME and Metabolic Stability Assessment of Fluorinated Benzamide AKR1C3 Inhibitors

The 4-fluorophenyl substituent is a recognized medicinal chemistry strategy for blocking oxidative metabolism and modulating lipophilicity [1]. Procurement of this compound enables head-to-head comparison of metabolic stability (e.g., human liver microsome intrinsic clearance) against non-fluorinated amide analogs such as the N-methylbenzamide derivative (PDB 4FAL ligand) [2], generating data to guide further optimization of the series toward in vivo-capable tool compounds.

Quote Request

Request a Quote for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.